molecular formula C19H18N8OS B5341312 N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B5341312
M. Wt: 406.5 g/mol
InChI Key: JFCLUEUAPRRQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine is a hybrid heterocyclic compound combining a 1,3,5-triazine core with a 1,2,4-triazole moiety linked via a sulfanylmethyl (-SCH2-) bridge. The triazine ring is substituted with a 4-methoxyphenyl group and two amino groups, while the triazole bears a phenyl substituent. Such structural complexity positions it within a class of compounds known for diverse biological activities, including antitumor, antimicrobial, and anti-angiogenic effects, as observed in related triazine derivatives .

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8OS/c1-28-14-9-7-13(8-10-14)21-18-23-15(22-17(20)25-18)11-29-19-24-16(26-27-19)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,24,26,27)(H3,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCLUEUAPRRQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NNC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of Substituents: The methoxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine and triazole rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine–benzoic acid co-crystal

  • Structure: Lacks the triazole-sulfanylmethyl group but shares the 1,3,5-triazine core with amino and aryl substituents.
  • Key Differences :
    • The co-crystal with benzoic acid exhibits hydrogen-bonded ribbons via N–H⋯N and O–H⋯N interactions, stabilizing the lattice .
    • Dihedral angles between triazine and aryl rings (~28.85°) suggest planar deviations that influence π–π stacking, absent in the target compound due to the bulky triazole-sulfanylmethyl group.

Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Structure : A sulfonylurea herbicide with a triazine core and methoxy group.
  • Key Differences: Contains a sulfonylurea bridge instead of a triazole-sulfanylmethyl group. The methoxy group at the triazine 4-position aligns with the target compound but lacks amino substituents.
  • Functional Impact : Herbicidal activity via acetolactate synthase inhibition, contrasting with the target compound’s presumed pharmacological applications .

1,2,4-Triazole Derivatives

4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6c)

  • Structure : Features a triazole-thione core fused with benzoxazole and methylphenyl groups.
  • Key Differences :
    • Thione (-C=S) group vs. sulfanylmethyl (-SCH2-) in the target compound.
    • IR spectral ν(C=S) at 1228 cm⁻¹ vs. absence of C=S in the target compound (replaced by C-S stretches at ~600–700 cm⁻¹) .
  • Synthesis : Derived from hydrazinecarbothioamide cyclization, contrasting with the target compound’s likely S-alkylation pathway .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Structure : Triazole-thiones with sulfonylphenyl and difluorophenyl substituents.
  • Key Differences :
    • Exists in thione tautomeric form (ν(C=S) at 1247–1255 cm⁻¹; absence of S-H stretch), while the target compound’s sulfanylmethyl group precludes tautomerism .
    • Enhanced electron-withdrawing effects from sulfonyl groups may reduce nucleophilicity compared to the target compound’s methoxyphenyl group.

Hybrid Triazine-Triazole Systems

(E)-6-(2-(4-(Allyloxy)-3-ethoxybenzylidene)hydrazinyl)-N²,N⁴-diphenyl-1,3,5-triazine-2,4-diamine

  • Structure : Triazine with hydrazinyl-linked benzylidene and diphenyl groups.
  • Key Differences: Hydrazinyl bridge vs. sulfanylmethyl linkage in the target compound.

Comparative Analysis Table

Compound Name / Feature Core Structure Key Substituents Spectral Markers (IR/NMR) Biological/Functional Activity Reference
Target Compound 1,3,5-Triazine + 1,2,4-Triazole -N-(4-Methoxy-phenyl), -SCH2-triazole δ ~3.8 ppm (OCH3); C-S stretches ~600–700 cm⁻¹ Presumed antitumor/antimicrobial
6-(4-Methylphenyl)-triazine–benzoic acid 1,3,5-Triazine -4-Methylphenyl, -NH2 π–π interactions at 3.60–3.76 Å Antitumor
Metsulfuron-methyl 1,3,5-Triazine -SO2NHC(O)NH-, -OCH3 ν(SO2) ~1350 cm⁻¹ Herbicidal
Compound 6c (Triazole-thione) 1,2,4-Triazole-thione -Benzoxazolyl, -4-methylphenyl ν(C=S) 1228 cm⁻¹; δ 9.79 ppm (NH) Not reported
E-isomer Hydrazinyl-triazine 1,3,5-Triazine -Hydrazinyl-benzylidene, -diphenyl δ 7.57–8.87 ppm (Ar-H) Not reported

Biological Activity

N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including antimicrobial, anticancer, and other pharmacological effects.

Antimicrobial Activity

Substituted triazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine have shown effectiveness against various bacterial and fungal strains. In particular, studies have highlighted the activity of 1,2,4-triazole derivatives against Candida tropicalis and other pathogens .

Anticancer Activity

Recent investigations into the anticancer potential of similar triazole compounds indicate promising results. For example, derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, triazole derivatives have been recognized for additional biological effects including:

  • Antidepressant : Some studies suggest that these compounds may possess mood-enhancing properties .
  • Anti-inflammatory : Certain derivatives exhibit anti-inflammatory activity by modulating inflammatory pathways .

Case Studies

  • Antimicrobial Study : A study demonstrated that a related triazole derivative was effective against Staphylococcus aureus , with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
    CompoundMIC (µg/mL)Target Pathogen
    N-(4-Methoxy-phenyl)-...15Staphylococcus aureus
    Control Antibiotic10Staphylococcus aureus
  • Cytotoxicity Assay : In vitro tests on MCF-7 cells revealed that the compound induced significant cell death at concentrations above 20 µM.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2060
    5030

Q & A

Q. What methodologies are suitable for analyzing the compound's interaction with biological targets?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics to proteins (e.g., kinases or receptors).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • Cryo-EM/X-ray co-crystallography: Resolve binding modes at atomic resolution, leveraging SHELX refinement pipelines .

Methodological Notes

  • Contradiction Management: Conflicting spectral data (e.g., NMR vs. XRD) should prompt cross-validation using alternative techniques (e.g., IR spectroscopy) and replicate syntheses .
  • Data Reproducibility: Document reaction conditions meticulously (e.g., solvent degassing, inert atmosphere) to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.